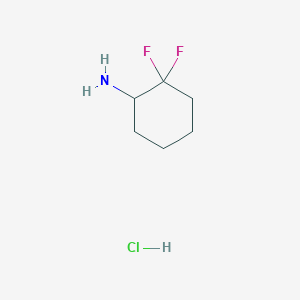

2,2-Difluorocyclohexanamine hydrochloride

Description

2,2-Difluorocyclohexanamine hydrochloride is a fluorinated cyclohexane derivative with the molecular formula C₆H₁₁F₂N·HCl and a molecular weight of 171.62 g/mol (calculated from the base compound’s molecular weight of 135.15 g/mol plus HCl). Its structure features two fluorine atoms at the 2-position of the cyclohexane ring, which confers unique steric and electronic properties. The compound is commercially available under CAS number 921753-37-9 and is utilized in pharmaceutical and chemical research, though specific applications require further elucidation .

Properties

IUPAC Name |

2,2-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIHWKPDAPMHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735785 | |

| Record name | 2,2-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921602-83-7 | |

| Record name | Cyclohexanamine, 2,2-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921602-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amination of Difluorinated Cyclohexane Precursors

One common approach to prepare 2,2-Difluorocyclohexanamine hydrochloride involves the nucleophilic substitution or amination of a suitably difluorinated cyclohexane precursor. This method typically starts from a 2,2-difluorocyclohexanone or related halogenated intermediate, which undergoes reductive amination or nucleophilic displacement with ammonia or amine sources.

- Typical conditions : Heating under reflux or in an autoclave at elevated temperatures (e.g., 100–150°C) to facilitate substitution.

- Solvents : Polar aprotic solvents or neat conditions depending on substrate solubility.

- Yields : Moderate to high yields (~70–80%) reported depending on reaction optimization.

Fluorination of Cyclohexanamine Derivatives

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|---|

| Direct Amination of Difluorinated Precursors | Difluorocyclohexanone derivatives, NH3, heat (100–150°C) | Straightforward, moderate steps | Requires control of substitution | 70–80 |

| Fluorination of Cyclohexanamine | Electrophilic fluorinating agents (Selectfluor, DAST) | Direct fluorination | Regioselectivity, side reactions | Variable (40–75) |

| Multi-step via Difluoroalkyl Intermediates | 2,2-difluoro-1-chloroethane, amines, autoclave 120°C | High purity achievable | Longer sequence, purification | ~76 (related amine) |

| Continuous Flow Catalytic Hydrogenation | Rh or Ru catalysts, H2, flow reactor, 150°C | Scalable, reproducible | Equipment intensive | High (not specified) |

| Hydrochloride Salt Formation | HCl gas or HCl solution | Stabilizes product | Requires careful handling | Quantitative |

Detailed Research Findings and Notes

- The autoclave method heating 2,2-difluoro-1-chloroethane with amines at 120°C for extended times (16 hours) yields difluoroalkyl amines efficiently, which can be cyclized or further transformed into cyclohexanamine derivatives.

- Flow chemistry offers precise control over reaction parameters, improving yields and safety in fluorinated amine synthesis, which is beneficial for industrial scale-up.

- Formation of the hydrochloride salt is essential for isolating a stable, crystalline product suitable for pharmaceutical applications.

- Safety precautions are critical due to the reactive nature of fluorinated amines and their hydrochloride salts, including handling under inert atmosphere and moisture exclusion.

Chemical Reactions Analysis

2,2-Difluorocyclohexanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluorocyclohexanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Researchers use it to study the effects of fluorinated amines on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Fluorine Substitution : The 4,4-isomer (CAS 675112-70-6) has fluorine atoms at the 4-position of the cyclohexane ring, leading to distinct conformational effects. The equatorial positioning of fluorines in the 4,4-isomer reduces steric hindrance compared to the axial 2,2-substitution .

- Physicochemical Properties :

- Lipophilicity : The 4,4-isomer exhibits higher lipophilicity due to reduced polarity, enhancing membrane permeability in biological systems .

- Enzyme Interactions : The 4,4-isomer acts as a potent 11β-HSD1 inhibitor , forming strong ionic bonds and steric hindrance at the enzyme’s active site. In contrast, the 2,2-isomer’s binding dynamics remain understudied .

Data Table :

| Property | 2,2-Difluorocyclohexanamine HCl | 4,4-Difluorocyclohexanamine HCl |

|---|---|---|

| CAS Number | 921753-37-9 | 675112-70-6 |

| Molecular Formula | C₆H₁₁F₂N·HCl | C₆H₁₁F₂N·HCl |

| Fluorine Position | 2,2-axial | 4,4-equatorial |

| Lipophilicity (LogP) | Moderate | High |

| Known Applications | Research chemical | 11β-HSD1 inhibition |

| Similarity Score* | Reference (1.00) | 0.85–0.96 |

*Based on structural similarity algorithms .

Other Cyclohexanamine Derivatives

N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride (CAS 1835746-08-1)

(1S,2R)-2-Methylcyclohexanamine Hydrochloride (CAS 79389-39-2)

- Chirality : The stereospecific methyl group at the 2-position introduces enantioselective interactions, unlike the symmetric 2,2-difluoro substitution.

- Molecular Weight : 149.66 g/mol, significantly lower than the difluoro derivative .

Cyclopropane Analogues: 2,2-Difluorocyclopropylamine Hydrochloride

- Ring Strain : The cyclopropane ring introduces significant angle strain, reducing stability compared to the cyclohexane backbone.

- Similarity Score : 0.64, reflecting lower structural and functional overlap .

Arylcyclohexylamines: 2-Fluoro Deschloroketamine Hydrochloride

- Structural Contrast : Features a ketone group and aryl substitution (2-fluorophenyl), enabling NMDA receptor modulation.

Market and Commercial Availability

- Suppliers : 2,2-Difluorocyclohexanamine is marketed by Hangzhou Molcore Biopharmatech and others, with pricing and availability comparable to its 4,4-isomer (~$400/250 mg) .

Biological Activity

2,2-Difluorocyclohexanamine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H10ClF2N

- Molecular Weight : 169.60 g/mol

- Structure : The compound features a cyclohexane ring with two fluorine atoms attached to the 2-position and an amine functional group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of cyclohexylamines have shown promising results in inhibiting cell growth across various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-468 | 15.83 ± 1.52 |

| MCF-7 | 16.32 ± 0.92 |

| HeLa | 2.21 ± 0.45 |

| HepG2 | 12.21 ± 0.43 |

These findings suggest that this compound could potentially inhibit tumor cell proliferation, although specific data for this compound is limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds have been shown to interact with various biological targets:

- Kinase Inhibition : Some cyclohexylamine derivatives have demonstrated inhibitory effects on key kinases involved in cancer signaling pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Case Studies and Research Findings

-

Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of fluorinated amines, including derivatives similar to this compound. Results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL - Neuropharmacological Effects : Research into the neuropharmacological effects of cyclohexylamines has shown potential for treating anxiety and depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Toxicological Studies : Safety assessments indicate that while the compound shows promise for therapeutic applications, it also poses risks such as acute toxicity upon ingestion or skin contact.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,2-Difluorocyclohexanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves fluorination of a cyclohexene precursor (e.g., via electrophilic fluorination or deoxyfluorination reagents like DAST), followed by amination (e.g., Gabriel synthesis or reductive amination). The free base is then treated with hydrochloric acid to form the hydrochloride salt. Reaction conditions (temperature, solvent) must be optimized to minimize side products. Purity validation via NMR (e.g., and ) and mass spectrometry is critical .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Confirm fluorine positions and cyclohexane conformation via and NMR coupling patterns.

- HPLC-MS : Assess purity (>98%) and detect impurities using reverse-phase chromatography with UV detection (λ ~260 nm) .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (CHClFN) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at room temperature in a sealed, desiccated container to prevent hydrolysis or deliquescence. Avoid prolonged exposure to light or humidity, which may degrade the hydrochloride salt. Stability studies (e.g., accelerated aging at 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How do the stereochemical configurations of the fluorine substituents influence the compound’s reactivity and interactions in medicinal chemistry applications?

- Methodological Answer : The axial/equatorial arrangement of fluorine atoms affects the cyclohexane ring’s chair conformation, altering hydrogen bonding and steric interactions. Use chiral HPLC or SFC to separate enantiomers (e.g., (R)- and (S)-isomers) and compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies can elucidate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat at 80°C for 24 hours to identify thermal decomposition products.

- Photolysis : Expose to UV light (e.g., 365 nm) and monitor via LC-MS for photooxidation byproducts.

- Hydrolysis : Test in acidic (pH 3) and basic (pH 10) buffers to detect hydrolyzed intermediates.

Degradants are characterized using high-resolution mass spectrometry (HRMS) and NMR .

Q. How can computational modeling techniques predict the pharmacological interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to receptors like NMDA or serotonin transporters. Density functional theory (DFT) calculations can predict electronic properties (e.g., dipole moments) influencing solubility and membrane permeability. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. What in vitro assays are recommended to assess the compound’s cytotoxicity and potential therapeutic index?

- Methodological Answer :

- Cytotoxicity : Use MTT or resazurin assays in HEK-293 or HepG2 cells to determine IC values.

- Therapeutic Index : Compare cytotoxic concentrations (IC) to effective doses in target assays (e.g., enzyme inhibition EC). Include positive controls (e.g., cisplatin for cytotoxicity) .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., solubility, melting point) across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical solvents/purity standards.

- Orthogonal Methods : Measure solubility via gravimetric analysis (saturated solution method) and differential scanning calorimetry (DSC) for melting points.

- Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.